1H-Indole-4,7-dione, 1-(phenylsulfonyl)-
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Overview
Description
1H-Indole-4,7-dione, 1-(phenylsulfonyl)- is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities. This particular compound is characterized by the presence of a phenylsulfonyl group attached to the indole ring, which can influence its chemical reactivity and biological properties .
Preparation Methods
The synthesis of 1H-Indole-4,7-dione, 1-(phenylsulfonyl)- typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation reactions, where a sulfonyl chloride reacts with the indole under basic conditions.
Oxidation to Form the Dione: The final step involves the oxidation of the indole to form the 4,7-dione.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1H-Indole-4,7-dione, 1-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex structures.
Reduction: Reduction reactions can convert the dione to diols or other reduced forms.
Coupling Reactions: The phenylsulfonyl group can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Indole-4,7-dione, 1-(phenylsulfonyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and natural product analogs.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Its potential therapeutic properties are explored in drug discovery, particularly for anticancer, antiviral, and anti-inflammatory agents.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-4,7-dione, 1-(phenylsulfonyl)- involves its interaction with various molecular targets. The phenylsulfonyl group can enhance binding affinity to specific enzymes or receptors, influencing the compound’s biological activity. Pathways involved may include inhibition of key enzymes, modulation of receptor activity, and interference with cellular signaling processes.
Comparison with Similar Compounds
1H-Indole-4,7-dione, 1-(phenylsulfonyl)- can be compared with other indole derivatives, such as:
1H-Indole-3-carboxaldehyde: Known for its use in synthesizing tryptophan derivatives.
1H-Indole-2-carboxylic acid: Used in the synthesis of various pharmaceuticals.
1H-Indole-5-sulfonic acid: Utilized in dye and pigment production.
The uniqueness of 1H-Indole-4,7-dione, 1-(phenylsulfonyl)- lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological properties.
Properties
CAS No. |
205393-59-5 |
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Molecular Formula |
C14H9NO4S |
Molecular Weight |
287.29 g/mol |
IUPAC Name |
1-(benzenesulfonyl)indole-4,7-dione |
InChI |
InChI=1S/C14H9NO4S/c16-12-6-7-13(17)14-11(12)8-9-15(14)20(18,19)10-4-2-1-3-5-10/h1-9H |
InChI Key |
SKIZYHOMDVLKFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C(=O)C=CC3=O |
Origin of Product |
United States |
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